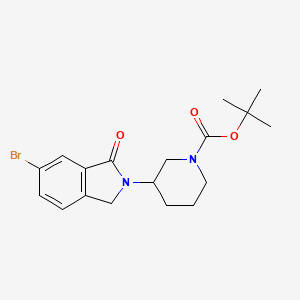

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

Description

Chemical Structure and Functional Groups: This compound features a piperidine ring substituted at the 3-position with a 6-bromo-1-oxoisoindolin-2-yl moiety. The tert-butyl carbamate group at the 1-position of the piperidine provides steric bulk and enhances stability, making it a valuable intermediate in medicinal chemistry and drug discovery .

For example, tert-butyl esters of piperidine derivatives are often prepared using tert-butyl bromoacetate in the presence of bases like n-BuLi . Applications include its use as a precursor for kinase inhibitors or protease modulators, leveraging the isoindolinone scaffold’s bioactivity .

Properties

Molecular Formula |

C18H23BrN2O3 |

|---|---|

Molecular Weight |

395.3 g/mol |

IUPAC Name |

tert-butyl 3-(5-bromo-3-oxo-1H-isoindol-2-yl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H23BrN2O3/c1-18(2,3)24-17(23)20-8-4-5-14(11-20)21-10-12-6-7-13(19)9-15(12)16(21)22/h6-7,9,14H,4-5,8,10-11H2,1-3H3 |

InChI Key |

PTIOBJPMYQSBSA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N2CC3=C(C2=O)C=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Bromination

- The isoindolinone core is often synthesized from phthalic anhydride derivatives or bromomethyl benzoate precursors.

- Bromination at the 6-position is achieved using selective brominating agents under controlled conditions to avoid polybromination.

- For example, methyl 5-bromo-2-(bromomethyl)benzoate is used as a key intermediate, which upon cyclization forms the 6-bromoisoindolinone scaffold.

Cyclization and Formation of Isoindolinone

- Cyclization is typically induced by nucleophilic attack of an amine or piperidine derivative on the bromomethyl benzoate, followed by intramolecular ring closure.

- Conditions such as heating in polar aprotic solvents (e.g., NMP or DMF) facilitate this transformation.

Representative Synthetic Procedure (Literature-Based)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1. Bromination | Selective bromination of methyl 2-(bromomethyl)benzoate with N-bromosuccinimide (NBS) or similar | Formation of methyl 5-bromo-2-(bromomethyl)benzoate |

| 2. Cyclization | Reaction with piperidine derivative in NMP at 80-110 °C | Formation of 6-bromo-1-oxoisoindolin-2-yl-piperidine intermediate |

| 3. Boc Protection | Treatment with di-tert-butyl dicarbonate and base in DMF or DCM at 20-40 °C | tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate |

Key Research Findings and Optimization Notes

- Selectivity: The bromination step requires careful control to avoid overbromination; mild brominating agents and stoichiometric control are critical.

- Solvent Choice: Polar aprotic solvents such as NMP and DMF enhance cyclization efficiency and solubility of intermediates.

- Catalysts: Palladium-catalyzed coupling reactions have been reported for related isoindolinone derivatives but are less common for this specific compound.

- Purification: The Boc-protected product is typically purified by recrystallization or chromatography, with the Boc group improving compound stability during handling.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Bromination agent | NBS or similar | Stoichiometric control essential |

| Cyclization solvent | NMP, DMF | High boiling point solvents preferred |

| Cyclization temperature | 80–110 °C | Ensures ring closure |

| Boc protection reagent | Di-tert-butyl dicarbonate (Boc2O) | Requires base (e.g., triethylamine) |

| Boc protection solvent | DCM, DMF | Room temperature to 40 °C |

| Reaction time | 1–12 hours | Depends on step and scale |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the isoindolinone moiety can be reduced to form alcohols or amines.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles like sodium azide or thiols, typically in the presence of a base such as sodium hydroxide.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Substitution: Products include derivatives with different substituents replacing the bromine atom.

Reduction: Products include alcohols or amines derived from the reduction of the carbonyl group.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Medicinal Chemistry

a. PROTAC Synthesis

One of the primary applications of tert-butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is in the synthesis of PROTAC (Proteolysis Targeting Chimeras). PROTACs are innovative therapeutic agents designed to induce selective degradation of target proteins, offering a promising approach to overcome drug resistance in cancer therapies. The compound serves as an important building block in developing PROTACs that target various oncogenic proteins, enhancing their therapeutic efficacy against resistant cancer types .

b. Analog of Lenalidomide

This compound is also recognized as an analog of lenalidomide, a medication used primarily for treating multiple myeloma and certain types of anemia. Its structural similarity allows it to engage with similar biological pathways, potentially leading to novel therapeutic applications in hematological malignancies .

Targeted Protein Degradation

a. Mechanism of Action

The mechanism underlying the effectiveness of this compound in targeted protein degradation involves its ability to form a ternary complex with the target protein and an E3 ligase. This interaction facilitates the ubiquitination and subsequent degradation of the target protein, which is particularly useful in addressing mutations that confer drug resistance .

b. Case Studies and Research Findings

Recent studies have highlighted the effectiveness of compounds like this compound in degrading specific proteins associated with cancer progression. For instance, research into ROS1 fusion proteins has shown that such degraders can inhibit cell proliferation and tumor growth by targeting mutated kinases, thus providing a significant advantage over traditional inhibitors .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate would depend on its specific application. In a pharmacological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The brominated isoindolinone moiety could play a role in binding to these targets, while the piperidine ring may influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Structural Analogues in Piperidine and Isoindolinone Families

Table 1: Key Structural and Functional Comparisons

Functional Group Variations and Reactivity

- Halogen Substituents : The 6-bromo group in the target compound contrasts with 6-chloro or 5-iodo substituents in pyridine analogues (e.g., tert-butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate) . Bromine offers higher reactivity in cross-coupling compared to chlorine, while iodine provides even greater versatility but with increased steric hindrance.

- Carbamate vs. Ester Groups : The tert-butyl carbamate in the target compound enhances hydrolytic stability relative to simple esters (e.g., methyl 5-bromo-3-methoxypicolinate) , making it more suitable for prolonged biological assays.

Crystallographic and Computational Insights

- Structural Analysis : Compounds like ethyl 3-(2-tert-butoxy-2-oxyethyl)-4-oxopiperidine-1-carboxylate () have been characterized via X-ray crystallography using SHELX programs . These studies highlight conformational preferences of the piperidine ring, which influence binding interactions in drug design.

- Similarity Metrics: The target compound shares ~88% structural similarity with tert-butyl 6-hydroxyindoline-1-carboxylate (), differing primarily in the isoindolinone vs. indoline scaffold. This impacts hydrogen-bonding capacity and solubility .

Biological Activity

The compound tert-Butyl 3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate is a complex organic molecule with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article delves into its biological activity, synthesizing available research findings and case studies to provide a comprehensive overview of its pharmacological properties.

Molecular Characteristics

- IUPAC Name : tert-butyl (3S)-3-(6-bromo-1-oxoisoindolin-2-yl)piperidine-1-carboxylate

- Molecular Formula : C₁₈H₂₃BrN₂O₃

- Molecular Weight : 392.29 g/mol

- CAS Number : 2304513-76-4

The compound features a piperidine ring, a brominated isoindolinone moiety, and a tert-butyl carbamate group, which contribute to its unique biological activity and stability.

Synthesis

The synthesis of this compound typically involves:

- Bromination of Isoindolinone : The precursor isoindolinone is brominated to introduce the bromine atom at the 6-position.

- Piperidine Ring Formation : A nucleophilic substitution reaction introduces the piperidine ring.

- Carbamate Protection : The amine group is protected by a tert-butyl carbamate under mild conditions.

This multi-step synthesis underscores the complexity and precision required in modern organic chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The brominated isoindolinone moiety may inhibit specific enzymes, modulating their activity.

- Receptor Binding : The piperidine ring enhances binding affinity to biological receptors, potentially influencing signaling pathways.

- Stability and Solubility : The tert-butyl group increases the compound's solubility and stability, facilitating its bioavailability.

Anticancer Potential

Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer cell lines.

Case Study Findings

A study focusing on related isoindolinone derivatives indicated that compounds with similar structures exhibited significant cytotoxic effects against cancer cells. For instance, derivatives demonstrated IC₅₀ values in the low micromolar range, suggesting effective inhibition of cell proliferation.

| Compound | IC₅₀ (µM) | Cancer Cell Line |

|---|---|---|

| BOPD | 5.0 | A549 (lung) |

| BOPD | 7.5 | HeLa (cervical) |

| BOPD | 4.0 | MCF7 (breast) |

Antimycobacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimycobacterial activity against Mycobacterium tuberculosis.

Minimum Inhibitory Concentration (MIC) Results

The following table summarizes the MIC values for various derivatives tested against M. tuberculosis strains:

| Compound | MIC (µg/mL) | Strain |

|---|---|---|

| DMK-20 | 2 | H37Rv |

| DMK-16 | 4 | Spec. 210 |

| tert-butyl derivative | <520 | Various strains |

These findings indicate that modifications to the isoindolinone structure can significantly impact antimicrobial potency.

Cytotoxicity Assessment

Cytotoxicity studies using non-cancerous cell lines (such as HaCaT keratinocytes) have been conducted to evaluate the safety profile of these compounds.

Cytotoxicity Results

Using the MTT assay, the following IC₅₀ values were observed:

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| BOPD | >100 | >12.5 |

| DMK Compounds | >50 | >10 |

A selectivity index greater than 1 indicates that these compounds are less toxic to normal cells compared to cancer cells, suggesting their potential for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.